![molecular formula C18H28 B14634562 Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene- CAS No. 55993-21-0](/img/structure/B14634562.png)
Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene- is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its stability and interesting chemical properties. The structure consists of two fused cyclohexane rings, creating a rigid and compact framework that is useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.3.1]nonane derivatives typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For example, the reaction of cyclohexadiene with maleic anhydride under heat can yield bicyclo[3.3.1]nonane derivatives .
Industrial Production Methods
Industrial production of bicyclo[3.3.1]nonane derivatives often involves similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. For instance, the use of palladium catalysts in hydrogenation reactions can be employed to produce specific bicyclo[3.3.1]nonane derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.3.1]nonane derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of bicyclo[3.3.1]nonane can yield bicyclo[3.3.1]nonanone, while reduction can produce bicyclo[3.3.1]nonanol .
Aplicaciones Científicas De Investigación
Bicyclo[3.3.1]nonane derivatives have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as ligands in coordination chemistry.
Biology: Some derivatives exhibit biological activity and are studied for their potential use in pharmaceuticals.
Medicine: Research is ongoing into the use of bicyclo[3.3.1]nonane derivatives as potential drug candidates for various diseases.
Industry: These compounds are used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of bicyclo[331]nonane derivatives varies depending on their specific structure and applicationFor example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists at receptor sites .
Comparación Con Compuestos Similares
Bicyclo[3.3.1]nonane derivatives can be compared to other bicyclic compounds such as bicyclo[2.2.1]heptane (norbornane) and bicyclo[4.4.0]decane. While all these compounds share a bicyclic structure, bicyclo[3.3.1]nonane is unique due to its larger ring size and the specific arrangement of its carbon atoms. This unique structure imparts different chemical and physical properties, making it suitable for specific applications .
List of Similar Compounds
- Bicyclo[2.2.1]heptane (norbornane)
- Bicyclo[4.4.0]decane
- Bicyclo[3.2.1]octane
- Bicyclo[3.1.1]heptane
Propiedades
Número CAS |
55993-21-0 |
|---|---|
Fórmula molecular |
C18H28 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
9-(9-bicyclo[3.3.1]nonanylidene)bicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H28/c1-5-13-7-2-8-14(6-1)17(13)18-15-9-3-10-16(18)12-4-11-15/h13-16H,1-12H2 |
Clave InChI |
LDISUKMOTSZSPL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)C2=C3C4CCCC3CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



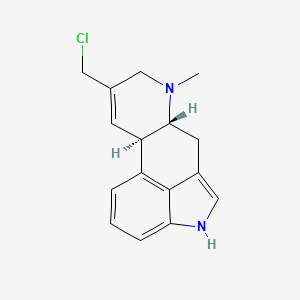
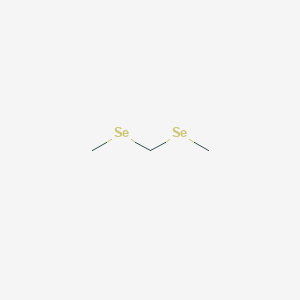

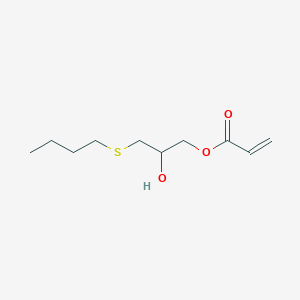

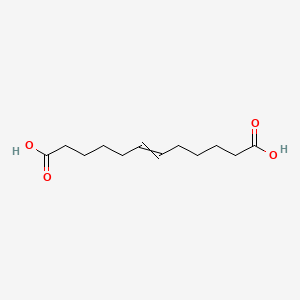
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)

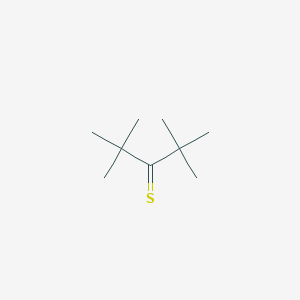

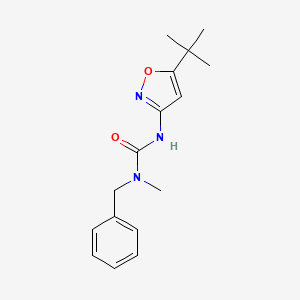
![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)

